2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride
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Overview
Description
2,2-Dimethyl-3-oxabicyclo[310]hexan-1-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butenol with bromoacetyl bromide in the presence of sodium bicarbonate to form bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to yield alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru(II) catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but different functional groups.
2,2-Dimethyl-3-oxabicyclo[2.2.1]heptane: A related compound with a different ring structure.
Uniqueness
2,2-Dimethyl-3-oxabicyclo[31
Biological Activity
2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride (CAS No. 2044713-37-1) is a bicyclic compound characterized by its unique structural features and potential biological activities. With a molecular formula of C7H14ClNO and a molecular weight of 163.65 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry.
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 2044713-37-1 |
Molecular Formula | C7H14ClNO |
Molecular Weight | 163.65 g/mol |
MDL Number | MFCD30476297 |
Purity Specification | Not specified |
Biological Activity
The biological activity of this compound has been explored primarily in the context of its pharmacological potential, particularly as an intermediate in the synthesis of compounds targeting various diseases.
Preliminary studies suggest that this compound may interact with specific receptor systems within the body, potentially influencing neurotransmitter pathways and providing neuroprotective effects. For instance, research indicates that compounds with similar bicyclic structures can modulate glutamatergic transmission, which is crucial in conditions like Parkinson's disease and other neurodegenerative disorders .
Case Studies
- Neuroprotective Effects : A study focused on group III metabotropic glutamate receptors (mGluRs) indicated that activation of these receptors could reduce excitotoxicity, a common pathway in neurodegeneration. While the specific role of this compound was not directly tested, the structural similarity to other mGluR modulators suggests potential for similar effects .
- HCV Protease Inhibition : This compound has been identified as a key intermediate in the synthesis of inhibitors for the hepatitis C virus (HCV) protease, specifically targeting the NS3/NS4A serine protease complex. These inhibitors are crucial for developing antiviral therapies against HCV, highlighting the compound's significance in pharmaceutical applications .
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Antiviral Properties : As mentioned, it serves as a precursor for synthesizing HCV protease inhibitors, suggesting antiviral potential.
- Neuropharmacological Applications : The modulation of glutamate pathways indicates that derivatives of this compound could be explored for treating neurodegenerative diseases.
Properties
IUPAC Name |
2,2-dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(2)7(8)3-5(7)4-9-6;/h5H,3-4,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAPENCBMBEJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC2CO1)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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